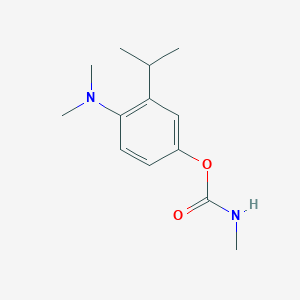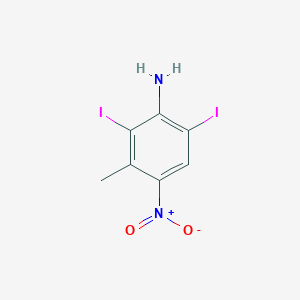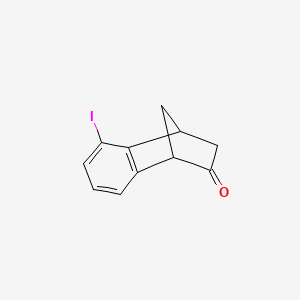![molecular formula C7H6Cl3NO B11952619 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile CAS No. 56207-43-3](/img/structure/B11952619.png)
2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6-Trichloro-7-oxabicyclo[410]heptane-1-carbonitrile is a unique chemical compound with the molecular formula C7H6Cl3NO It is known for its distinctive bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile typically involves the reaction of trichloroacetonitrile with a suitable cyclohexene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the bicyclic structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce less chlorinated bicyclic compounds.
Applications De Recherche Scientifique
2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxylic acid amide: This compound has a similar bicyclic structure but with an amide group instead of a nitrile group.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another bicyclic compound with different functional groups and a diene structure.
1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane: A more complex compound with two bicyclic units and a disiloxane linkage.
Uniqueness
2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile is unique due to its specific combination of a trichloromethyl group, an oxirane ring, and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
56207-43-3 |
|---|---|
Formule moléculaire |
C7H6Cl3NO |
Poids moléculaire |
226.5 g/mol |
Nom IUPAC |
2,2,6-trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile |
InChI |
InChI=1S/C7H6Cl3NO/c8-6(9)2-1-3-7(10)5(6,4-11)12-7/h1-3H2 |
Clé InChI |
VXCVLHHMGCTERU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C(O2)(C(C1)(Cl)Cl)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
![N-[(E)-9-anthrylmethylidene]-4-bromoaniline](/img/structure/B11952615.png)

